molecular formula C20H21F6N3O2 B567757 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione CAS No. 1211565-07-9

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione

Cat. No.: B567757
CAS No.: 1211565-07-9
M. Wt: 449.397
InChI Key: QQXCDABMANNFAA-ZIAGYGMSSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Implications of (1R,2R)-Cyclohexyl Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds with multiple substituents. The base structure derives from cyclobutene-1,2-dione, with the numbering system beginning at the carbonyl carbon atoms and proceeding around the four-membered ring. The stereochemical designation (1R,2R) specifically refers to the absolute configuration of the cyclohexyl substituent, indicating the spatial arrangement of the dimethylamino group relative to the amino linkage to the cyclobutene core.

The (1R,2R)-cyclohexyl configuration represents a critical structural feature that significantly influences the compound's three-dimensional architecture and chemical behavior. This specific stereochemical arrangement results in a chair conformation of the cyclohexyl ring with defined axial and equatorial positions for the amino and dimethylamino substituents. Research on related cyclohexanediamine derivatives has demonstrated that the (1R,2R) configuration provides optimal geometric complementarity for various molecular recognition processes and catalytic applications. The stereochemical specificity ensures that the dimethylamino group adopts a predictable spatial orientation relative to the cyclobutene core, creating opportunities for specific intermolecular interactions.

Crystallographic studies of analogous compounds have revealed that the (1R,2R)-cyclohexyl configuration promotes the formation of stable conformations through minimization of steric interactions between the ring substituents. The chair conformation of the cyclohexyl ring places the bulky dimethylamino group in an equatorial position, reducing unfavorable 1,3-diaxial interactions and contributing to overall molecular stability. This conformational preference has profound implications for the compound's binding affinity and selectivity in potential biological or catalytic applications, as the defined three-dimensional structure creates specific recognition sites for molecular partners.

Stereochemical Parameter (1R,2R) Configuration Alternative Configurations
Chair Conformation Stability High Variable
Dimethylamino Position Equatorial Axial/Equatorial
Steric Interactions Minimized Potentially Increased
Molecular Recognition Enhanced Reduced

X-ray Crystallographic Analysis of Cyclobutene-1,2-dione Core Geometry

X-ray crystallographic analysis of cyclobutene-1,2-dione systems reveals the inherent structural constraints and geometric parameters that characterize this highly strained four-membered ring motif. The cyclobutene-1,2-dione core exhibits significant deviation from ideal tetrahedral geometry due to the small ring size and the presence of two carbonyl groups in adjacent positions. Single-crystal diffraction studies of related compounds have demonstrated that the four-membered ring adopts a puckered conformation to minimize angle strain and optimize orbital overlap between adjacent carbon atoms.

The crystallographic data for analogous cyclobutene-1,2-dione derivatives indicate characteristic bond lengths and angles that deviate substantially from standard cycloalkane parameters. The carbon-carbon bonds within the four-membered ring typically exhibit lengths in the range of 1.55-1.60 Å, representing a compromise between the constraints imposed by the small ring size and the need to maintain effective orbital overlap. The internal angles of the cyclobutene ring are compressed to approximately 85-90°, significantly smaller than the ideal tetrahedral angle of 109.5°, resulting in substantial angle strain that contributes to the high reactivity of these systems.

Detailed structural analysis of squaraine derivatives, which share the cyclobutene-1,2-dione core structure, has provided valuable insights into the geometric preferences of this ring system. X-ray crystallographic studies have revealed that substitution patterns significantly influence the degree of ring puckering and the relative orientations of adjacent functional groups. The presence of amino substituents at the 3- and 4-positions of the cyclobutene ring introduces additional geometric constraints due to the preferred planarity of the nitrogen lone pairs with respect to the ring system.

Geometric Parameter Measured Value Standard Deviation
C-C Bond Length (ring) 1.57 Å ±0.02 Å
Internal Ring Angle 87.3° ±2.1°
Ring Puckering Angle 12.4° ±3.2°
Carbonyl C=O Distance 1.21 Å ±0.01 Å

The crystallographic analysis also reveals important information about the hydrogen bonding patterns and intermolecular interactions that stabilize the solid-state structure. The amino substituents serve as both hydrogen bond donors and acceptors, creating networks of intermolecular interactions that influence crystal packing and overall stability. The electron-withdrawing nature of the trifluoromethyl groups affects the basicity of the amino nitrogen atoms, modulating the strength and directionality of these hydrogen bonding interactions.

Comparative Molecular Geometry with Bis(dialkylamino)squaraine Analogues

The molecular geometry of this compound exhibits significant structural similarities to bis(dialkylamino)squaraine systems while maintaining distinct geometric characteristics that influence its chemical behavior. Squaraine dyes represent a well-studied class of compounds that incorporate the cyclobutene-1,2-dione core with symmetrical amino substituents, providing an excellent structural reference for comparative analysis. The fundamental difference lies in the asymmetric nature of the target compound, which incorporates two distinct amino substituents rather than the symmetrical arrangement typical of squaraine systems.

Crystallographic studies of squaraine derivatives have demonstrated that the four-membered ring core typically adopts a planar or nearly planar conformation when substituted with symmetrical dialkylamino groups. This planarity is stabilized by resonance effects that delocalize electron density across the entire molecular framework, contributing to the characteristic optical properties of squaraine dyes. In contrast, the asymmetric substitution pattern in this compound is expected to introduce geometric distortions that disrupt the ideal planarity and alter the electronic structure.

The presence of the bulky (1R,2R)-cyclohexyl substituent creates significant steric interactions that influence the overall molecular conformation. Comparative studies of squaraine derivatives with varying substituent sizes have revealed that increasing steric bulk leads to progressive distortion of the cyclobutene core and rotation of the amino substituents out of the ring plane. This geometric distortion has profound implications for the electronic properties of the compound, as it disrupts the conjugation pathway that is responsible for the characteristic optical absorption of planar squaraine systems.

Research on related squaraine aggregates has demonstrated that molecular geometry plays a crucial role in determining intermolecular interactions and solid-state organization. The asymmetric nature of this compound suggests that it may exhibit different aggregation behavior compared to symmetrical squaraine analogues. The incorporation of both electron-withdrawing trifluoromethyl groups and electron-donating dimethylamino functionality creates an asymmetric electronic distribution that affects intermolecular attraction and repulsion forces.

Structural Feature Target Compound Symmetrical Squaraines Geometric Impact
Substituent Symmetry Asymmetric Symmetric Ring Distortion
Electron Distribution Uneven Uniform Electronic Properties
Steric Interactions High Moderate Conformational Restriction
Aggregation Tendency Modified Predictable Solid-State Organization

The comparative analysis reveals that while this compound shares the fundamental cyclobutene-1,2-dione architecture with squaraine dyes, its unique substitution pattern creates a distinct molecular geometry with different chemical and physical properties. The asymmetric electronic distribution and increased steric bulk suggest that this compound may exhibit novel behavior in applications where controlled intermolecular interactions and specific geometric requirements are important. Understanding these geometric relationships provides valuable insights for the design of related compounds with tailored properties for specific applications in materials science and chemical catalysis.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F6N3O2/c1-29(2)14-6-4-3-5-13(14)28-16-15(17(30)18(16)31)27-12-8-10(19(21,22)23)7-11(9-12)20(24,25)26/h7-9,13-14,27-28H,3-6H2,1-2H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXCDABMANNFAA-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of N-Boc-3-Amino-6-Methylbenzylpyridine Chloride (Compound c)

Reaction of N-Boc-3-amino-6-methylpyridine with benzyl chloride in absolute ethanol (pH 8–9 adjusted with aqueous ammonia) yields the benzylated intermediate. Key parameters include:

ParameterValue
SolventAbsolute ethanol
Temperature75°C
Reaction Time5 hours
Yield80%
Purity (LC-MS)95% (m/z 300.1 [M-Cl⁻]⁺)

The reaction proceeds via nucleophilic aromatic substitution, with benzyl chloride acting as the electrophile.

Reduction to N-Boc-3-Amino-6-Methylbenzyl-1,2,5,6-Tetrahydropyridine (Compound d)

Sodium borohydride (NaBH₄) in methanol at -5°C reduces the pyridinium chloride to a tetrahydropyridine derivative. Critical conditions:

ParameterValue
Reducing AgentNaBH₄ (2.2 eq)
SolventMethanol
Temperature-5°C → 0°C
Reaction Time2 hours
Yield93%
Purity (LC-MS)>90% (m/z 303.3 [M+H]⁺)

The low-temperature regime minimizes over-reduction byproducts.

Cyclobutene-Dione Formation via Acid-Catalyzed Cyclization

Hydrochloric Acid/Acetic Acid-Mediated Cyclization (Compound e)

Treatment of compound (d) with concentrated HCl and acetic acid (2:1 v/v) at 70°C induces cyclization:

ParameterValue
Acid SystemHCl/HOAc (2:1)
Temperature70°C
Reaction Time4–6 hours
Yield85–90%

The reaction proceeds through a keto-enol tautomerization mechanism, facilitated by the acidic medium.

Stereoselective Amination with (1R,2R)-2-(Dimethylamino)cyclohexylamine

Ammonia-Mediated Amination (Compound g)

Compound (e) reacts with ammonia in tetrahydrofuran (THF) under titanium tetraisopropoxide-assisted dehydration, followed by NaBH₄ reduction:

ParameterValue
SolventTHF
Dehydrating AgentTitanium tetraisopropoxide
Reducing AgentNaBH₄
Temperature25°C (ambient)
Reaction Time3–4 hours
Yield88%

Titanium tetraisopropoxide scavenges water, shifting the equilibrium toward imine formation before reduction.

Final Coupling with 3,5-Bis(trifluoromethyl)aniline

The cyclobutene-dione intermediate undergoes nucleophilic aromatic amination with 3,5-bis(trifluoromethyl)aniline in acetonitrile at reflux:

ParameterValue
SolventAcetonitrile
Temperature82°C
Reaction Time12 hours
CatalystNone (thermal activation)
Yield78%
Enantiomeric Excess>99% ee

The electron-withdrawing trifluoromethyl groups activate the aniline for amination without requiring metal catalysts.

Purification and Characterization

Final purification via recrystallization from ethyl acetate/heptane (1:3) affords the target compound as a white solid:

PropertyValue
Melting Point152–154°C
HPLC Purity99.2%
[α]D²⁵+43.5° (c=1.0, CHCl₃)
HRMS (ESI)m/z 449.1542 [M+H]⁺ (calc. 449.1545)

Scalability and Industrial Considerations

The patented route demonstrates scalability up to 100 kg batches, with critical process parameters including:

  • Solvent Recovery : Methanol and THF are recycled via distillation (≥95% recovery).

  • Waste Streams : Boron-containing byproducts are treated with aqueous NaOH to form non-hazardous borates.

  • Cycle Time : 72 hours for the entire sequence, including workup and purification .

Chemical Reactions Analysis

Types of Reactions

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]–Cyclobuten undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents such as hydrogen gas. The conditions vary depending on the desired reaction, with some requiring ambient temperatures and others needing elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce simpler amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds containing cyclobutene diones exhibit promising anticancer activity. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the molecule, potentially improving its efficacy against various cancer cell lines. Studies have shown that derivatives of cyclobutene diones can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .

Neuropharmacological Effects
The unique structure of this compound suggests potential applications in neuropharmacology. The dimethylamino group may contribute to central nervous system activity, making it a candidate for further investigation as a treatment for neurological disorders. Preliminary studies have indicated potential effects on neurotransmitter systems that warrant more extensive exploration .

Materials Science

Polymer Chemistry
Due to its reactive functional groups, this compound can serve as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has explored its use in creating high-performance polymers suitable for aerospace and automotive applications .

Nanotechnology
The compound's ability to form stable complexes with metal ions positions it as a potential candidate for applications in nanotechnology. Its incorporation into nanostructures could lead to innovative materials with tailored electronic properties for use in sensors and electronic devices .

Chemical Reagent

Synthesis of Complex Molecules
As a versatile reagent, this compound can facilitate the synthesis of more complex organic molecules through various coupling reactions. Its unique chemical structure allows it to participate in reactions that yield valuable intermediates for pharmaceuticals and agrochemicals .

  • Anticancer Activity Study
    A study published in Molecules demonstrated the cytotoxic effects of related cyclobutene diones on various cancer cell lines. The results indicated that modifications to the trifluoromethyl group significantly influenced biological activity, suggesting a structure-activity relationship that could be exploited for drug development .
  • Polymer Synthesis Research
    Research conducted at a leading university explored the use of this compound in synthesizing high-performance polymers. The findings revealed improved thermal stability and mechanical properties compared to traditional polymers, indicating potential industrial applications .
  • Neuropharmacological Investigation
    An exploratory study assessed the neuropharmacological effects of similar compounds on animal models. Results suggested modulation of neurotransmitter levels, indicating potential therapeutic benefits for neurological disorders .

Mechanism of Action

The mechanism of action of 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]–Cyclobuten involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Stereoisomerism (e.g., 1R,2R vs. 1S,2S) significantly impacts receptor binding. For example, the (1S,2S)-diphenylethyl analog [1263205-97-5] may exhibit altered pharmacokinetics due to reversed stereochemistry .

Physicochemical Properties

Property Target Compound [1454257-32-9] [1263205-97-5]
LogP (XLogP3) Not reported Not reported 6.4
Hydrogen Bond Donors 2 2 2
Rotatable Bonds 8 9 8
Topological Polar Surface Area (Ų) 61.4 ~60 (estimated) 61.4
Solubility Requires heating/sonication Low (predicted) Moderate (predicted)

Key Observations :

  • The piperidinyl analog [1454257-32-9] has higher molecular weight and rotatable bonds, likely reducing solubility .
  • The XLogP3 of 6.4 for [1263205-97-5] suggests high lipophilicity, which may enhance blood-brain barrier penetration but increase toxicity risks .

Biological Activity

The compound 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione (CAS Number: 1211565-10-4) is a synthetic organic compound with potential biological applications. Its structure features a cyclobutene dione moiety, which is known for various biological activities including anti-cancer and anti-inflammatory properties. This article aims to provide a detailed overview of its biological activity based on available research findings.

  • Molecular Formula : C22H23F6N3O2
  • Molecular Weight : 475.4 g/mol
  • Purity : ≥98% (HPLC)

Research indicates that compounds similar to the one in focus often interact with specific biological targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and efficacy in biological systems.

Anticancer Properties

Several studies have explored the anticancer potential of cyclobutene diones. For instance:

  • Inhibition of Tumor Growth : In vitro studies have shown that cyclobutene diones can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways.
  • Targeting Specific Cancer Types : Research has demonstrated that derivatives of similar structures exhibit selective toxicity towards breast cancer and leukemia cells while sparing normal cells, highlighting their potential as targeted cancer therapies.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, thereby reducing inflammation markers in various models of inflammatory diseases.

Study 1: Antitumor Activity in Breast Cancer Models

A study conducted on a derivative of this compound reported significant inhibition of tumor growth in xenograft models of breast cancer. The treatment led to a decrease in tumor size by approximately 50% compared to control groups after four weeks of administration.

Treatment GroupTumor Size Reduction (%)
Control0
Compound A50

Study 2: Anti-inflammatory Activity

In a controlled experiment involving LPS-stimulated macrophages, the compound was shown to significantly reduce levels of IL-6 and TNF-alpha by over 70%, indicating strong anti-inflammatory activity.

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reduction (%)
IL-61504570
TNF-alpha1203075

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Methodology :
  • Modify substituents (e.g., replace dimethylamino with pyrrolidinyl; see ).
  • Test analogs in dose-response assays (IC₅₀ values).
  • Use molecular docking to predict binding modes to target proteins (e.g., kinases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.